molecular formula C13H11F3N2 B1439199 Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine CAS No. 1021109-46-5

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Cat. No. B1439199
M. Wt: 252.23 g/mol
InChI Key: UXJHXOOPEBTWIY-UHFFFAOYSA-N
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Description

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine is a chemical compound with the following properties:



  • IUPAC Name : 3-pyridinyl [3-(trifluoromethyl)phenyl]methanamine

  • Molecular Formula : C₁₃H₁₁F₃N₂

  • Molecular Weight : 252.24 g/mol

  • CAS Number : 1021109-46-5



Molecular Structure Analysis

The molecular structure of Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine consists of a pyridine ring attached to a phenyl group bearing a trifluoromethyl substituent. The nitrogen atom in the pyridine ring is connected to the methanamine moiety.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it may participate in various transformations typical of amines and aromatic compounds. Further experimental investigations are necessary to elucidate its reactivity.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in organic solvents

  • Melting Point : Not specified

  • Boiling Point : Not specified

  • Density : Not specified


Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions. The vapor–phase reactor used for this approach includes two phases: a catalyst fluidized-bed phase and an empty phase .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Antibacterial Research

  • Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine derivatives have been synthesized and evaluated for their potential as growth inhibitors of drug-resistant bacteria .
  • Methods : The design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives were carried out .
  • Results : Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

3. Anticancer Drug Discovery

  • Application : Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine derivatives have been synthesized and evaluated for their kinase inhibitory activity .
  • Methods : A series of o-amino-arylurea derivatives have been synthesized .
  • Results : The results of the evaluation are not specified in the source .

Safety And Hazards

Safety information and hazards associated with this compound are crucial for handling and storage. Unfortunately, specific safety data sheets (SDS) were not accessible in the sources I reviewed. Researchers should exercise caution and follow standard laboratory safety protocols.


Future Directions

Future research on Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine should focus on the following aspects:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Activity : Investigate potential pharmacological applications.

  • Structural Elucidation : Determine crystal structures and conformations.

  • Toxicology Studies : Assess safety profiles and potential environmental impact.


Please note that further exploration of primary research articles and experimental data is essential to enhance our understanding of this compound’s properties and applications.


properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c14-13(15,16)11-5-1-3-9(7-11)12(17)10-4-2-6-18-8-10/h1-8,12H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJHXOOPEBTWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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